PS10: A Technical Guide to a Potent Pyruvate Dehydrogenase Kinase Inhibitor
PS10: A Technical Guide to a Potent Pyruvate Dehydrogenase Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PS10, chemically identified as 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol, is a potent, ATP-competitive pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK) isoforms, with a notable affinity for PDK2. By inhibiting PDK, PS10 prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action enhances PDC activity, promoting a metabolic shift from glycolysis towards glucose oxidation. Preclinical studies in diet-induced obese mice have demonstrated PS10's potential in improving glucose tolerance and reducing hepatic steatosis, positioning it as a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. This document provides a comprehensive technical overview of PS10, including its chemical properties, mechanism of action, available preclinical data, and detailed experimental protocols.
Chemical Properties and Structure
PS10 was developed through a structure-guided design approach, modifying a known Hsp90 inhibitor to enhance its selectivity and potency for PDKs.[1]
| Property | Value | Reference |
| Chemical Name | 2-[(2,4-dihydroxyphenyl)sulfonyl]isoindoline-4,6-diol | [2] |
| CAS Number | 1564265-82-2 | [2] |
| Molecular Formula | C₁₄H₁₃NO₆S | [2] |
| Molecular Weight | 323.32 g/mol | [2] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO (2 mg/mL) | [2] |
Mechanism of Action
PS10 functions as a potent, ATP-competitive inhibitor of all four pyruvate dehydrogenase kinase (PDK) isoforms.[1] It binds to the ATP-binding pocket of PDK, preventing the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[2] The PDC is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1] In many metabolic diseases, such as type 2 diabetes and obesity, PDKs are upregulated, leading to the inhibition of PDC, impaired glucose oxidation, and a shift towards glycolysis.[2] By inhibiting PDK, PS10 restores PDC activity, thereby promoting glucose oxidation and improving overall glucose homeostasis.[1][2]
Figure 1: Mechanism of action of PS10 on the Pyruvate Dehydrogenase Complex.
Preclinical Data
In Vitro Activity
PS10 has been shown to inhibit all four PDK isoforms with varying potency. It exhibits a particularly high affinity for PDK2.[2]
| Target | IC₅₀ (µM) | Binding Affinity (K_d) | Reference |
| PDK1 | 21.3 | Not Reported | [3] |
| PDK2 | 0.8 | 239 nM | [2][3] |
| PDK3 | 2.1 | Not Reported | [3] |
| PDK4 | 0.76 | Not Reported | [3] |
| Hsp90 | Not Reported | 47 µM | [3] |
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
A single intraperitoneal injection of PS10 (70 mg/kg) in diet-induced obese mice resulted in a significant increase in PDC activity in various tissues.[3]
| Tissue | Fold Increase in PDC Activity | Reference |
| Heart | 11-fold | [3] |
| Liver | 23-fold | [3] |
| Kidney | 1.4-fold | [3] |
Four weeks of daily intraperitoneal injections of PS10 (70 mg/kg) significantly improved glucose tolerance in diet-induced obese mice.[3]
| Treatment Group | Dosing | Baseline Glucose (0 min) | Peak Glucose (30 min) | Glucose at 120 min | Reference |
| Vehicle Control | - | ~200 mg/dL | ~482 mg/dL | ~210 mg/dL | [3] |
| PS10 | 70 mg/kg/day, i.p. | ~168 mg/dL | ~312 mg/dL | ~163 mg/dL | [3] |
Prolonged treatment with PS10 has been shown to notably lessen hepatic steatosis in diet-induced obese mice.[2] Quantitative data on the specific reduction in liver triglycerides or other markers of steatosis are not detailed in the currently available literature.
Experimental Protocols
In Vitro PDK Inhibition Assay
This protocol outlines a general method for determining the IC₅₀ of PS10 against PDK isoforms.
Materials:
-
Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
PDC E1α subunit (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM DTT)
-
ATP
-
PS10
-
DMSO
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of PS10 in DMSO. Create a serial dilution of the PS10 stock solution in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant PDK enzyme and the PDC E1α substrate to their working concentrations in the kinase assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted PS10 or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 5 µL of the diluted PDK enzyme to each well.
-
Incubate at room temperature for 15-30 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the PDC E1α substrate and ATP.
-
Incubate the plate at 30°C for 60-120 minutes.
-
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays measuring the incorporation of ³²P-ATP into the substrate or luminescence-based assays measuring the amount of ATP consumed.
-
Data Analysis: Calculate the percent inhibition for each PS10 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the PS10 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Experimental workflow for the in vitro PDK inhibition assay.
In Vivo Glucose Tolerance Test in Mice
Animal Model: Diet-induced obese (DIO) mice.
Compound Administration:
-
Preparation: Dissolve PS10 in 100% DMSO to create a stock solution. For injection, dilute the stock solution to a final concentration of 10% DMSO in an aqueous solution containing 17.5% (w/v) (2-hydroxypropyl)-β-cyclodextrin.
-
Dosing: Administer PS10 at 70 mg/kg via intraperitoneal (i.p.) injection.
-
Treatment Duration: Daily injections for 4 weeks.
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the body weight of each mouse.
-
Measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time for both the PS10-treated and vehicle-treated groups. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Assessment of Hepatic Steatosis
A detailed protocol for the assessment of hepatic steatosis following PS10 treatment is not explicitly provided in the available literature. However, a general approach would involve:
-
Animal Model and Treatment: Use a diet-induced obese mouse model and treat with PS10 as described for the glucose tolerance test.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver tissue.
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to observe liver morphology and lipid droplet accumulation.
-
Stain frozen liver sections with Oil Red O to specifically visualize neutral lipids.
-
-
Biochemical Analysis:
-
Homogenize a portion of the liver tissue.
-
Extract total lipids from the homogenate.
-
Quantify the triglyceride content using a commercially available assay kit.
-
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
A general protocol for measuring PDC activity in tissue lysates:
Materials:
-
Tissue samples (e.g., heart, liver, kidney)
-
PDC extraction buffer
-
Assay buffer
-
Substrates and cofactors (e.g., pyruvate, NAD+, coenzyme A)
-
Colorimetric or fluorometric detection reagents
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize the collected tissue samples in ice-cold PDC extraction buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the mitochondrial fraction.
-
Assay Reaction:
-
In a microplate, add the tissue lysate to the assay buffer.
-
Initiate the reaction by adding the substrates and cofactors. The reaction measures the reduction of NAD+ to NADH, which can be coupled to a colorimetric or fluorometric reporter.
-
-
Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the PDC activity.
-
Data Analysis: Calculate the PDC activity, often expressed as nmol/min/mg of protein.
Synthesis
A detailed, step-by-step synthesis protocol for PS10 is not publicly available in the peer-reviewed literature. The development of PS10 was described as a "structure-guided design to convert a known Hsp90 inhibitor," with a key step being the "substitution of a carbonyl group in the parent compound with a sulfonyl in the PDK inhibitors."[2]
Clinical Trials
As of the date of this document, there is no publicly available information regarding any registered clinical trials for the PS10 compound.
Conclusion
PS10 is a potent and selective pan-PDK inhibitor with promising preclinical activity. Its ability to enhance PDC function, improve glucose tolerance, and reduce hepatic steatosis in animal models of metabolic disease highlights its therapeutic potential. This technical guide provides a summary of the core chemical and biological properties of PS10, which may serve as a foundation for further research and development. Further studies are warranted to fully elucidate its therapeutic efficacy and safety profile in preparation for potential clinical investigation.
